4-[(3-bromophenyl)methylsulfanyl]-5-[(4-chlorophenyl)methyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one
Description
This compound belongs to a class of tricyclic heterocyclic systems featuring sulfur (thia) and nitrogen (aza) atoms within its fused-ring framework. Its structure includes a tricyclic core (8-thia-3,5,10-triazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,10,12-pentaen-6-one) substituted with a 3-bromophenylmethylsulfanyl group at position 4 and a 4-chlorophenylmethyl group at position 3. Structural determination of such complex systems often relies on X-ray crystallography using programs like SHELX for refinement and ORTEP-3 for graphical representation .
Properties
IUPAC Name |
4-[(3-bromophenyl)methylsulfanyl]-5-[(4-chlorophenyl)methyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15BrClN3OS2/c24-16-4-1-3-15(11-16)13-30-23-27-19-18-5-2-10-26-21(18)31-20(19)22(29)28(23)12-14-6-8-17(25)9-7-14/h1-11H,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFJSPOQCZDAGRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)Cl)SC5=C3C=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15BrClN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-bromophenyl)methylsulfanyl]-5-[(4-chlorophenyl)methyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one typically involves multi-step organic reactions. The process begins with the preparation of the bromophenyl and chlorophenyl intermediates, followed by their incorporation into the tricyclic framework through a series of condensation and cyclization reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production rates while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions
4-[(3-bromophenyl)methylsulfanyl]-5-[(4-chlorophenyl)methyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions, including temperature and solvent choice, are tailored to optimize reaction efficiency and selectivity.
Major Products
Scientific Research Applications
4-[(3-bromophenyl)methylsulfanyl]-5-[(4-chlorophenyl)methyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(3-bromophenyl)methylsulfanyl]-5-[(4-chlorophenyl)methyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies on its molecular interactions and effects are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally analogous to tricyclic heterocycles with sulfur/nitrogen frameworks and aryl substituents. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison of Tricyclic Heterocycles
Key Comparative Insights
Substituent Effects: The target compound’s 3-bromo and 4-chloro groups contrast with the 4-methoxy and 4-hydroxy groups in analogs from . The dichlorophenyl analog () exhibits higher steric bulk, which may hinder binding in biological systems compared to the target compound’s mono-halogenated substituents.
Framework Variations :
- The target compound’s tricyclic system (8-thia-3,5,10-triaza) differs from the tetracyclic 3,7-dithia-5-aza systems in . These structural differences influence ring strain, conformational flexibility, and intermolecular interactions .
Computational Similarity Analysis :
- Using Tanimoto coefficients (), the target compound shows moderate similarity (~0.6–0.7) to analogs in Table 1, driven by shared tricyclic cores but diverging in substituent profiles. Algorithms from highlight functional divergences in metabolic pathway interactions due to halogen vs. polar substituents.
Crystallographic and Graphical Tools :
- SHELX and ORTEP-3 () are critical for resolving structural ambiguities in such compounds, particularly in distinguishing sulfur/nitrogen positions and substituent orientations.
Biological Activity
The compound 4-[(3-bromophenyl)methylsulfanyl]-5-[(4-chlorophenyl)methyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antibacterial properties, enzyme inhibition capabilities, and other pharmacological effects.
Chemical Structure and Properties
The compound is characterized by its unique tricyclic structure that incorporates both bromine and chlorine substituents as well as a sulfur atom in its configuration. The molecular formula is with a molecular weight of approximately 421.77 g/mol. Its structural complexity suggests potential interactions with various biological targets.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds similar to this one. For instance, derivatives containing similar functional groups have shown significant activity against various bacterial strains including Salmonella typhi and Bacillus subtilis . The mechanism of action often involves disruption of bacterial cell walls or inhibition of essential enzymes.
Table 1: Antibacterial Activity Against Different Strains
| Bacterial Strain | Activity Level | Reference |
|---|---|---|
| Salmonella typhi | Moderate to Strong | |
| Bacillus subtilis | Moderate to Strong | |
| Escherichia coli | Weak to Moderate | |
| Staphylococcus aureus | Weak |
Enzyme Inhibition
The compound also exhibits enzyme inhibition properties, particularly against acetylcholinesterase (AChE) and urease. These activities are crucial for therapeutic applications in treating conditions like Alzheimer's disease and urinary tract infections.
Table 2: Enzyme Inhibition Potencies
Pharmacological Implications
The pharmacological implications of the biological activities observed suggest that this compound could serve as a lead in drug development for antibacterial and enzyme-inhibitory therapies. The presence of both bromine and chlorine atoms may enhance the lipophilicity of the compound, potentially improving its bioavailability.
Case Studies
Case Study 1: Antibacterial Screening
In a study conducted on synthesized derivatives similar to the target compound, several were tested against common pathogens. The results indicated that modifications on the phenyl rings significantly influenced antibacterial potency, with certain substitutions leading to enhanced activity against resistant strains .
Case Study 2: Enzyme Inhibition
Another research project focused on the urease inhibitory activity of compounds derived from similar structures. The study concluded that compounds with a thiazole moiety exhibited superior urease inhibition compared to standard drugs, suggesting a promising avenue for further exploration in treating urease-related conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
